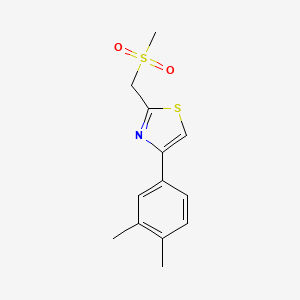![molecular formula C10H10FN3O B7593373 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, also known as FMMT, is a chemical compound that belongs to the family of triazole derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学研究应用
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. In particular, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective against fungal infections, such as candidiasis and aspergillosis, as well as bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
作用机制
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause chronic infections. In addition, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be stable under various conditions. It also has a broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole. One area of interest is the development of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, which may provide insights into the development of new drugs for the treatment of cancer and other diseases. Additionally, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole may have potential applications in other fields, such as agriculture and environmental science, which could be explored in future research.
合成方法
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole can be achieved through a multistep process that involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form 5-fluoro-2-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(5-fluoro-2-methoxyphenyl)-3-oxobutane-1,2-dihydrazone, which is further treated with sodium azide and copper sulfate to yield 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole.
属性
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-3-2-9(11)4-8(10)5-14-7-12-6-13-14/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPDHMXZFCIVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)


![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)